molecular formula C18H22BNO3 B12320417 5-(3-Methoxphenyl)pyridine-3-boronic acid pinacol ester

5-(3-Methoxphenyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B12320417
M. Wt: 311.2 g/mol
InChI Key: PJNZDVHSJXZNKG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-(3-Methoxphenyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxphenyl)pyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C18H22BNO3

Molecular Weight

311.2 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-14(11-20-12-15)13-7-6-8-16(10-13)21-5/h6-12H,1-5H3

InChI Key

PJNZDVHSJXZNKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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